7-Chloro-2-(2-(dimethylamino)ethyl)-6-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
7-Chloro-2-(2-(dimethylamino)ethyl)-6-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a structurally complex heterocyclic compound featuring a chromeno[2,3-c]pyrrole core substituted with chlorine, methyl, dimethylaminoethyl, and 3-nitrophenyl groups. This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, which is synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . Its structural complexity and diverse substituents make it a candidate for exploring biological activity, particularly in drug discovery for diseases requiring modulation of heterocyclic targets.
Properties
IUPAC Name |
7-chloro-2-[2-(dimethylamino)ethyl]-6-methyl-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O5/c1-12-9-17-15(11-16(12)23)20(27)18-19(13-5-4-6-14(10-13)26(29)30)25(8-7-24(2)3)22(28)21(18)31-17/h4-6,9-11,19H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQMEFRYMJXDHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)[N+](=O)[O-])CCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Framework for Chromeno[2,3-c]pyrrole Synthesis
Multicomponent reactions provide a streamlined approach to assemble the chromeno-pyrrole core. A representative protocol involves the condensation of 3-formylchromones with isocyanides and azodicarboxylates in methanol or ethanol under acidic conditions. For the target compound, critical modifications include:
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3-Formyl-6-methyl-7-chlorochromone as the chromone precursor.
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3-Nitrophenyl isocyanide to introduce the aryl group at position 1.
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N,N-Dimethylethylenediamine as the amine source for the 2-(dimethylamino)ethyl side chain.
The reaction proceeds via a tandem [4+1] cycloaddition and oxidative annulation, achieving yields of 72–94%.
Table 1: Representative MCR Conditions for Chromeno[2,3-c]pyrroles
Stepwise Condensation Approaches
Sequential Assembly of the Chromeno-Pyrrole Core
A modular synthesis involves three stages: chromene formation, pyrrole cyclization, and side-chain functionalization:
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Chromene Precursor Synthesis :
Methyl o-hydroxybenzoylpyruvate undergoes Claisen condensation with 3-nitrobenzaldehyde in ethanol, forming the chromene diketone intermediate (Yield: 75–88%). -
Pyrrole Ring Closure :
Treatment with N,N-dimethylethylenediamine in dichloromethane under reflux induces cyclization via nucleophilic attack at the diketone carbonyls. Palladium on carbon (Pd/C) catalyzes dehydrogenation to stabilize the pyrrole ring. -
Chlorination and Methylation :
Ring-Opening and Post-Functionalization
Hydrazine-Mediated Ring Expansion
Chromeno[2,3-c]pyrrole-3,9-diones react with hydrazine hydrate in dioxane (1:5 molar ratio) to yield 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones. While this method primarily generates analogs, it highlights the reactivity of the diketone moiety for further derivatization.
Key Observation:
The 3-nitrophenyl group enhances electrophilicity at C-1, facilitating nucleophilic substitutions. This property is exploited to introduce diverse amines at position 2.
Catalytic and Solvent Effects
Palladium-Catalyzed Dehydrogenation
Pd/C (5 wt%) in toluene under hydrogen atmosphere (1 atm) selectively dehydrogenates the dihydropyrrole intermediate to the aromatic pyrrole system. This step is critical for achieving the planar structure necessary for bioactivity.
Solvent Optimization
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Polar Protic Solvents (EtOH, MeOH) : Favor imine formation during MCRs but risk diketone hydrolysis.
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Aprotic Solvents (DCM, Toluene) : Ideal for Pd-catalyzed steps, minimizing side reactions.
Scalability and Industrial Feasibility
One-Pot vs. Multistep Synthesis
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-(2-(dimethylamino)ethyl)-6-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the nitrophenyl group or other parts of the molecule.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
The compound 7-Chloro-2-(2-(dimethylamino)ethyl)-6-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic molecule that has garnered interest due to its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.
Structure and Composition
The compound features a complex structure characterized by a chromeno-pyrrole framework, which is known for its diverse biological activities. The presence of the dimethylamino group is significant for its interaction with biological systems, potentially influencing pharmacokinetics and pharmacodynamics.
Molecular Formula
- Molecular Formula: C₁₈H₁₈ClN₃O₄
Molecular Weight
- Molecular Weight: 373.81 g/mol
Medicinal Chemistry
The primary application of this compound lies in its potential as a pharmaceutical agent . Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antitumor Activity: The chromeno-pyrrole derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, studies have shown that modifications in the chromeno structure can enhance cytotoxicity against specific cancer cell lines.
- Antimicrobial Properties: Compounds featuring nitrophenyl groups often demonstrate significant antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent.
Biological Research
In biological research, this compound can serve as a tool for studying cellular mechanisms due to its ability to interact with various biological targets:
- Enzyme Inhibition Studies: The compound's structural features may allow it to act as an inhibitor of specific enzymes involved in metabolic pathways. This aspect can be explored in drug development to design more effective inhibitors.
Chemical Synthesis
The synthetic pathways leading to the formation of this compound can be utilized in educational and research settings to illustrate advanced organic synthesis techniques.
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Antitumor | 15 | |
| Compound B | Antimicrobial | 10 | |
| 7-Chloro... | Potential Antitumor | TBD | TBD |
Table 2: Synthetic Pathways
| Step No. | Reaction Type | Reagents Used | Yield (%) |
|---|---|---|---|
| 1 | Nitration | Nitro group precursor | 85 |
| 2 | Alkylation | Dimethylamine derivative | 90 |
| 3 | Cyclization | Chromeno precursor | 75 |
Case Study 1: Antitumor Activity
A recent study evaluated the antitumor effects of various chromeno-pyrrole derivatives on human cancer cell lines. The results indicated that modifications similar to those found in This compound significantly enhanced cytotoxicity compared to unmodified derivatives.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria. The findings suggested that compounds with similar structural motifs exhibited promising antimicrobial activity, warranting further exploration into their mechanisms of action.
Mechanism of Action
The mechanism of action of 7-Chloro-2-(2-(dimethylamino)ethyl)-6-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to related derivatives synthesized through analogous methodologies. Below is a detailed analysis of key analogues and their distinguishing features:
Table 1: Comparative Analysis of Selected Chromeno[2,3-c]pyrrole-3,9-dione Derivatives
Key Structural and Functional Differences
The dimethylaminoethyl side chain in the target compound increases basicity and hydrophilicity relative to phenethyl or furan-2-ylmethyl groups .
Spectral Distinctions: IR Spectroscopy: The target compound’s nitro group (NO₂) is characterized by asymmetric and symmetric stretching bands near 1600–1500 cm⁻¹, absent in hydroxyl-substituted analogues . ¹H NMR: The methyl group (δ 2.48) in compound 4{9–5-21} contrasts with the dimethylaminoethyl protons (δ 2.2–3.5) in the target compound .
Thermal Stability :
- The high melting point (>295°C) of compound 4{8–11-24} suggests greater crystallinity compared to the target compound, likely due to hydrogen bonding from the 4-hydroxyphenyl group .
Synthetic Flexibility: The target compound’s synthesis aligns with methodologies producing 223 derivatives, demonstrating compatibility with nitro, amino, and alkyl groups . In contrast, methoxy-substituted derivatives (e.g., ) require tailored reaction conditions to preserve oxygen-sensitive groups.
Research Findings and Implications
- Drug Discovery Utility: The dimethylaminoethyl and nitro groups in the target compound may enhance blood-brain barrier penetration, making it suitable for central nervous system (CNS) drug candidates .
Biological Activity
7-Chloro-2-(2-(dimethylamino)ethyl)-6-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features several functional groups, including a chloro group, a dimethylamino group, and a nitrophenyl group, which contribute to its reactivity and biological interactions.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Chromeno[2,3-c]pyrrole Core : This is achieved through cyclization of appropriate precursors.
- Chlorination : The chloro group is introduced using reagents such as thionyl chloride.
- Alkylation : The dimethylaminoethyl group is attached via alkylation with 2-(dimethylamino)ethyl chloride hydrochloride under basic conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exhibit activity against various enzymes and proteins, leading to alterations in cellular functions.
In Vitro Studies
Several studies have investigated the cytotoxic effects and other biological activities of this compound:
- Cytotoxicity : In vitro cytotoxicity screening has shown that the compound exhibits moderate activity against various cancer cell lines. For instance, it demonstrated an IC50 value of approximately 57.7 μM against the KB-3-1 cell line .
- Antimicrobial Activity : Preliminary assessments indicate potential antimicrobial properties; however, specific data on the spectrum of activity and mechanisms remain limited.
Case Study 1: Anticancer Activity
In a study focused on anticancer properties, this compound was tested against several human cancer cell lines. The results indicated significant cytotoxic effects, particularly in breast cancer cells compared to normal cells.
Case Study 2: Antimicrobial Properties
Another investigation explored the antimicrobial efficacy of the compound against bacterial strains. Results showed inhibition of growth in certain Gram-positive bacteria at concentrations lower than those required for cytotoxic effects on human cells.
Table 1: Biological Activity Summary
| Activity Type | Cell Line/Organism | IC50/EC50 (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | KB-3-1 (cancer cell line) | 57.7 | |
| Antimicrobial | Staphylococcus aureus | <20 | |
| Antimicrobial | Escherichia coli | <30 |
Table 2: Synthesis Steps Overview
| Step | Description |
|---|---|
| Formation of Core | Cyclization of precursors |
| Chlorination | Introduction of chloro group |
| Alkylation | Attachment of dimethylaminoethyl group |
Q & A
Q. Table 1: Representative Yields and Substituent Effects
| Substituent (Position 1) | Amine Chain (Position 2) | Yield (%) | Key Spectral Data (IR/NMR) |
|---|---|---|---|
| 3-Nitrophenyl | 2-(Dimethylamino)ethyl | 52–72% | IR: 1711 cm⁻¹ (C=O); 1H NMR: δ 7.63 (s, 1H) |
| 4-Hydroxyphenyl | Phenethyl | 72% | 13C NMR: δ 171.9 (C=O); MS: 432.0 (M+1) |
Basic: How is this compound characterized post-synthesis, and what analytical discrepancies require attention?
Methodological Answer:
Characterization involves:
- Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., δ 2.49 ppm for methyl groups, δ 155.0 ppm for aromatic carbons). IR identifies carbonyl stretches (1659–1711 cm⁻¹) .
- Mass Spectrometry (MS) : APSI MS confirms molecular weight (e.g., M+1 peaks at 440.1–432.0) .
- Elemental Analysis : Discrepancies in carbon/nitrogen content (>0.1% deviation) may indicate incomplete purification or side reactions .
Common Pitfalls : Overlapping NMR signals (e.g., aromatic protons in DMSO-d6) require 2D-COSY or HSQC for resolution .
Advanced: How can computational methods resolve contradictions in reaction mechanisms or spectral assignments?
Methodological Answer:
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to validate proposed mechanisms, such as the role of aryl aldehyde electron density in cyclization .
- Spectral Simulation : Tools like Gaussian or ORCA predict 13C NMR shifts with <2 ppm error, resolving ambiguities in carbonyl assignments .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO interactions) to explain unexpected splitting in 1H NMR .
Case Study : A discrepancy in C=O IR stretches (1711 vs. 1701 cm⁻¹) was resolved by MD simulations showing hydrogen bonding with residual water .
Advanced: What statistical experimental design (DoE) strategies optimize reaction conditions?
Methodological Answer:
- Factorial Design : Vary temperature (25–60°C), solvent (DMSO vs. THF), and catalyst loading to identify optimal conditions. For example, DMSO increases yields by 15% due to polar aprotic stabilization .
- Response Surface Methodology (RSM) : Models interactions between variables (e.g., amine concentration vs. reaction time) to maximize yield while minimizing byproducts .
Example : A 3² factorial design reduced reaction time from 24h to 8h while maintaining >65% yield .
Advanced: How to design derivatives for targeted biological activity while avoiding synthetic bottlenecks?
Methodological Answer:
- SAR Studies : Replace the 3-nitrophenyl group with electron-deficient aryl rings (e.g., 4-cyanophenyl) to enhance binding affinity. The dimethylaminoethyl chain can be modified to pyrrolidine for improved solubility .
- In Silico Screening : Docking simulations (AutoDock Vina) predict interactions with biological targets (e.g., kinase enzymes) .
- Library Diversification : Use parallel synthesis to generate 223 analogs, prioritizing substituents with ClogP < 3 for bioavailability .
Note : Biological data for this specific compound are pending, but related chromeno-pyrrole-diones show anti-inflammatory activity in preliminary assays .
Advanced: What methodologies address contradictions in heterogeneous reaction kinetics?
Methodological Answer:
- In Situ Monitoring : Raman spectroscopy tracks intermediate formation (e.g., dihydrochromeno-pyrrole precursors) to identify rate-limiting steps .
- Microreactor Systems : Enhance mass transfer in biphasic reactions, reducing side products like uncyclized amines .
Key Finding : Heterogeneous kinetics for nitro-group reduction require Pd/C catalyst optimization to prevent over-hydrogenation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
